molecular formula C17H15NO4 B13114370 3,4,5,6-Tetrahydrobenzo[c]acridine-3,4,5,6-tetrol CAS No. 83538-81-2

3,4,5,6-Tetrahydrobenzo[c]acridine-3,4,5,6-tetrol

Cat. No.: B13114370
CAS No.: 83538-81-2
M. Wt: 297.30 g/mol
InChI Key: GCXYIZOJYVDZQP-UHFFFAOYSA-N
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Description

3,4,5,6-Tetrahydrobenzo[c]acridine-3,4,5,6-tetraol is a complex organic compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their broad range of pharmaceutical properties and have been used in various applications, including pigments, dyes, and medicinal chemistry . This compound contains multiple hydroxyl groups and a fused ring system, making it a unique and interesting molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5,6-Tetrahydrobenzo[c]acridine-3,4,5,6-tetraol can be achieved through multi-component reactions (MCRs). These reactions involve the combination of three or more starting materials in a one-pot sequence, leading to the formation of the desired product in high yields . One common method involves the cyclocondensation of aromatic aldehydes, 2-amino-1,4-naphthoquinone, and dimedone under reflux conditions in ethanol . This method is advantageous due to its simplicity, high efficiency, and environmentally friendly nature.

Industrial Production Methods: Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of heterogeneous catalysts, such as poly(4-vinylpyridinum) trinitromethanide, can enhance the efficiency and yield of the reaction . These catalysts can be reused multiple times without significant loss of activity, making the process more cost-effective and sustainable.

Chemical Reactions Analysis

Types of Reactions: 3,4,5,6-Tetrahydrobenzo[c]acridine-3,4,5,6-tetraol undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of hydroxyl groups makes it susceptible to oxidation reactions, leading to the formation of quinones and other oxidized products .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions can be carried out using halogenating agents under mild conditions .

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions can produce various reduced forms of the compound .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 3,4,5,6-Tetrahydrobenzo[c]acridine-3,4,5,6-tetraol include other acridine derivatives such as 12-substituted-3,3-dimethyl-3,4,5,12-tetrahydrobenzo[b]acridine-1,6,11(2H)-triones . These compounds share a similar fused ring system and exhibit comparable chemical and biological properties.

Uniqueness: What sets 3,4,5,6-Tetrahydrobenzo[c]acridine-3,4,5,6-tetraol apart is the presence of multiple hydroxyl groups, which enhance its reactivity and potential for forming hydrogen bonds. This unique feature makes it a valuable compound for various scientific applications, particularly in medicinal chemistry and drug development .

Properties

CAS No.

83538-81-2

Molecular Formula

C17H15NO4

Molecular Weight

297.30 g/mol

IUPAC Name

3,4,5,6-tetrahydrobenzo[c]acridine-3,4,5,6-tetrol

InChI

InChI=1S/C17H15NO4/c19-12-6-5-9-13(16(12)21)17(22)15(20)10-7-8-3-1-2-4-11(8)18-14(9)10/h1-7,12,15-17,19-22H

InChI Key

GCXYIZOJYVDZQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C(C(C4=C(C3=N2)C=CC(C4O)O)O)O

Origin of Product

United States

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